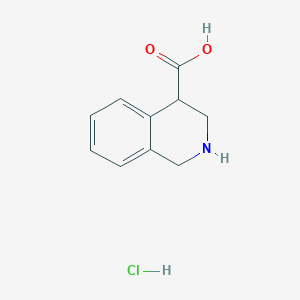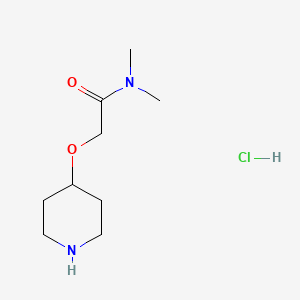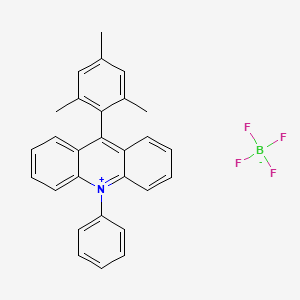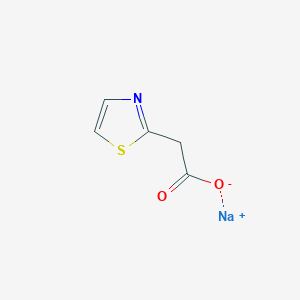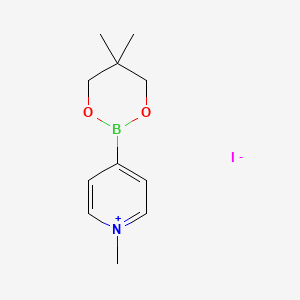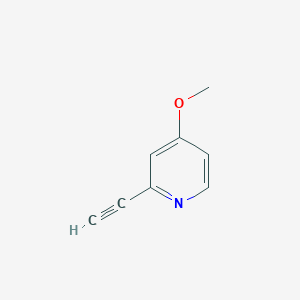![molecular formula C7H10ClF2N3 B1457931 C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride CAS No. 1427195-39-8](/img/structure/B1457931.png)
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride
説明
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride, also known as DFPM HCl, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Synthetic Chemistry Applications
Pyrimidine derivatives, including those structurally related to the mentioned compound, play a crucial role in synthetic organic chemistry. They are key intermediates in the synthesis of various heterocyclic compounds, which are foundational in the development of pharmaceuticals, agrochemicals, and dyes. For example, pyrimidines and their derivatives have been synthesized for applications ranging from antibacterial agents to inhibitors of specific enzymes related to disease states. The novel synthesis methods for pyrimidine derivatives, such as those developed by Al‐Azmi, 2005, demonstrate the chemical versatility and potential for creating compounds with significant biological activity.
Molecular Docking and Drug Discovery
The structural features of pyrimidine derivatives make them suitable for molecular docking studies, which are an integral part of the drug discovery process. Compounds with a pyrimidine base are often explored for their potential to bind to specific biological targets, leading to the development of new therapeutic agents. Studies such as those by Sert et al., 2020, which include spectral, DFT/B3LYP, and molecular docking analyses, highlight the process of evaluating the binding efficiency of pyrimidine derivatives to protein targets, offering insights into their potential therapeutic uses.
Antimicrobial and Antiviral Research
Pyrimidine derivatives have been evaluated for their antimicrobial and antiviral properties. The synthesis and characterization of new pyrimidine-based compounds, as discussed in the research by Afrough et al., 2019, contribute to the search for novel antimicrobial agents. These studies underscore the importance of chemical modifications to enhance the biological activity and specificity of pyrimidine derivatives against various pathogens.
特性
IUPAC Name |
[4-(1,1-difluoroethyl)pyrimidin-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3.ClH/c1-7(8,9)6-5(2-10)3-11-4-12-6;/h3-4H,2,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHVZDPPUPEDSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1CN)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride | |
CAS RN |
1427195-39-8 | |
| Record name | 5-Pyrimidinemethanamine, 4-(1,1-difluoroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



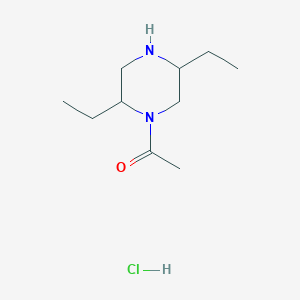
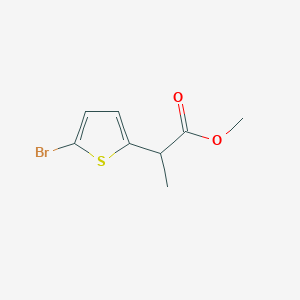
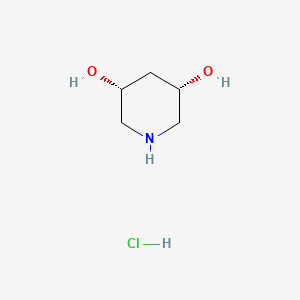
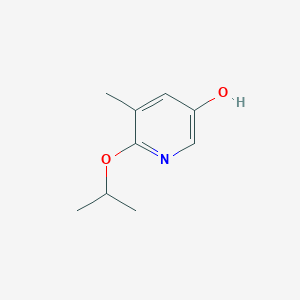
![6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1457855.png)
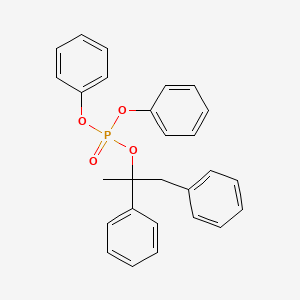
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine dihydrochloride](/img/structure/B1457860.png)
